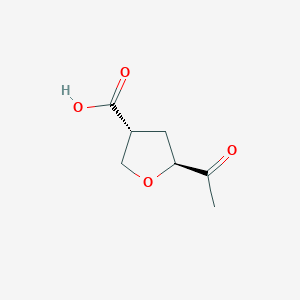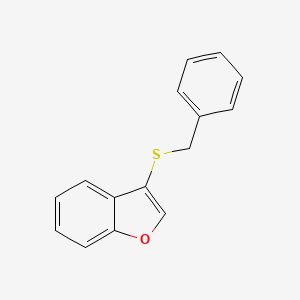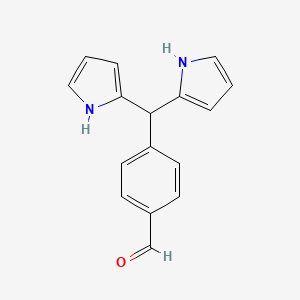![molecular formula C18H13NO2S B12879518 Ethanone, 1-(2-furanyl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B12879518.png)
Ethanone, 1-(2-furanyl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Furan-2-yl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethanone is an organic compound that features a furan ring, a naphthothiazole moiety, and an ethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethanone typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Synthesis of Naphthothiazole: The naphthothiazole moiety can be prepared by the condensation of 2-aminothiophenol with 1,2-naphthoquinone.
Coupling Reaction: The final step involves the coupling of the furan ring with the naphthothiazole moiety using appropriate reagents and conditions, such as a base-catalyzed aldol condensation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
1-(Furan-2-yl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(Furan-2-yl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethanone involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce a physiological response.
Affecting Cellular Processes: Influencing cell signaling, proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
1-(Furan-2-yl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethanone: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of 1-(Furan-2-yl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethanone lies in its specific combination of structural features, which may confer unique chemical and biological properties not found in other similar compounds.
特性
分子式 |
C18H13NO2S |
|---|---|
分子量 |
307.4 g/mol |
IUPAC名 |
(2Z)-1-(furan-2-yl)-2-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)ethanone |
InChI |
InChI=1S/C18H13NO2S/c1-19-17(11-14(20)15-7-4-10-21-15)22-16-9-8-12-5-2-3-6-13(12)18(16)19/h2-11H,1H3/b17-11- |
InChIキー |
ZVPUDGWBGFCMCR-BOPFTXTBSA-N |
異性体SMILES |
CN1/C(=C/C(=O)C2=CC=CO2)/SC3=C1C4=CC=CC=C4C=C3 |
正規SMILES |
CN1C(=CC(=O)C2=CC=CO2)SC3=C1C4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-chloro-1,3-benzoxazol-2-yl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B12879437.png)




![7-Hydroxy-4-(hydroxymethyl)-6-methoxyhexahydro-2h-pyrano[4,3-d][1,3]oxazol-2-one](/img/structure/B12879466.png)


acetic acid](/img/structure/B12879490.png)




